4-Bromo-6,7-dimethylquinoline

Solid-state chemistry Process chemistry Purification technology

4-Bromo-6,7-dimethylquinoline (CAS 1070879-35-4) is a brominated quinoline derivative bearing two methyl groups at the 6- and 7-positions of the heterocyclic ring. With a molecular formula of C11H10BrN and a molecular weight of 236.11 Da, it exhibits a computed LogP of 3.6 and a melting point of approximately 185 °C.

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
CAS No. 1070879-35-4
Cat. No. B1439001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6,7-dimethylquinoline
CAS1070879-35-4
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN=C2C=C1C)Br
InChIInChI=1S/C11H10BrN/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3
InChIKeyXLNBNMARNXFUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6,7-dimethylquinoline (CAS 1070879-35-4) – A Strategic Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Workflows


4-Bromo-6,7-dimethylquinoline (CAS 1070879-35-4) is a brominated quinoline derivative bearing two methyl groups at the 6- and 7-positions of the heterocyclic ring. With a molecular formula of C11H10BrN and a molecular weight of 236.11 Da, it exhibits a computed LogP of 3.6 and a melting point of approximately 185 °C [1]. The compound is primarily employed as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where the C–Br bond serves as a reactive handle for diversification .

Why 4-Bromo-6,7-dimethylquinoline Cannot Be Replaced by Generic Quinoline Halides: Critical Substituent-Dependent Properties That Defeat Simple Interchange


In-class quinoline halides such as 4-chloro-6,7-dimethylquinoline or 4-bromoquinoline are often considered interchangeable; however, the unique combination of a bromine atom at the 4-position and methyl groups at the 6- and 7-positions in 4-bromo-6,7-dimethylquinoline imparts a distinct set of physicochemical and reactivity properties that preclude direct substitution. The C–Br bond offers a markedly lower bond dissociation energy (~70 kcal/mol) than C–Cl (~84 kcal/mol), enabling faster oxidative addition to palladium(0) and more efficient cross-coupling under mild conditions [1]. Simultaneously, the 6,7-dimethyl substitution pattern influences both the electron density of the quinoline ring and the compound's lipophilicity (LogP 3.6), which is critical for membrane permeability in biological applications. Furthermore, the melting point of the bromo derivative (~185 °C) is approximately 90 °C higher than that of its 4-chloro analog, directly impacting purification strategy, solid-state handling, and formulation stability .

Quantitative Differentiation of 4-Bromo-6,7-dimethylquinoline from Its Closest Analogs: A Procurement-Focused Evidence Guide


Melting Point Elevation of ~90 °C Relative to 4-Chloro-6,7-dimethylquinoline Enables Superior Crystallinity and Handling

The experimentally determined melting point of 4-bromo-6,7-dimethylquinoline is approximately 185 °C [1], whereas its direct 4-chloro analog (4-chloro-6,7-dimethylquinoline, CAS 861038-79-1) melts at 95–96 °C . This ~90 °C difference is attributed to stronger intermolecular interactions in the bromo derivative, likely involving halogen bonding. The higher melting point facilitates recrystallization-based purification and improves long-term solid-state storage stability.

Solid-state chemistry Process chemistry Purification technology

Superior Oxidative Addition Kinetics of the C–Br Bond (BDE ~70 kcal/mol) Drives Efficient Suzuki–Miyaura and Buchwald–Hartwig Couplings

The carbon–bromine bond in 4-bromo-6,7-dimethylquinoline has a bond dissociation energy (BDE) of approximately 70 kcal/mol, compared to ~84 kcal/mol for the C–Cl bond in 4-chloro-6,7-dimethylquinoline [1]. This 14 kcal/mol difference translates into significantly faster oxidative addition to Pd(0) catalysts under mild conditions (room temperature to 80 °C), enabling efficient Suzuki–Miyaura and Buchwald–Hartwig couplings. Patent literature explicitly identifies 4-bromo-substituted quinolines, including the 6,7-dimethyl derivative, as preferred intermediates for the synthesis of HCV NS5A inhibitors due to their reliable coupling performance [2].

Cross-coupling Organometallic chemistry Medicinal chemistry

Patent-Validated Synthetic Tractability: Explicitly Encompassed as a Key Intermediate for HCV NS5A Inhibitor Synthesis

Patent WO2010129451A1 (Bristol-Myers Squibb) explicitly enumerates 4-bromo-6,7-dimethylquinoline as a preferred intermediate in the synthesis of bromo-substituted quinolines targeting the hepatitis C virus (HCV) NS5A protein [1]. In contrast, the 4-chloro-6,7-dimethyl analog is not exemplified or claimed, indicating that the bromine substituent is specifically required for the disclosed coupling chemistry. This precedent de-risks synthetic route planning for follow-up medicinal chemistry programs and validates the compound's utility in a pharmaceutical context.

Antiviral research HCV NS5A Process patent

Increased Molecular Weight (+44 Da) and Distinct Isotopic Signature Facilitate ADME Tracking and Crystallographic Phasing

4-Bromo-6,7-dimethylquinoline has a molecular weight of 236.11 Da, which is 44.45 Da heavier than 4-chloro-6,7-dimethylquinoline (191.66 Da) . The bromine atom's characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) provides a unique mass spectrometry fingerprint that simplifies metabolite identification in ADME studies. Additionally, bromine's anomalous scattering facilitates SAD/MAD phasing in protein–ligand X-ray crystallography, a capability absent in the chloro analog.

ADME Mass spectrometry X-ray crystallography

Procurement-Optimized Application Scenarios for 4-Bromo-6,7-dimethylquinoline Based on Validated Differentiation Evidence


HCV NS5A Inhibitor Lead Optimization

Building on the explicit patent inclusion in WO2010129451A1 [1], medicinal chemistry teams can confidently deploy 4-bromo-6,7-dimethylquinoline as a late-stage diversification handle in NS5A inhibitor programs. The compound's reliable Suzuki coupling performance (enabled by the low C–Br BDE) supports rapid analog generation with predictable outcomes.

High-Throughput Library Synthesis via Automated Cross-Coupling Platforms

The combination of a reactive C–Br bond and a well-behaved solid-state profile (mp ~185 °C) makes this compound ideal for automated parallel synthesis workstations. Its higher melting point minimizes weighing errors due to static electricity or hygroscopicity, while the bromine atom ensures rapid coupling kinetics under standard Pd-catalyzed conditions [2].

Structural Biology Probe Development for Bromine-Anomalous Phasing

The unique 1:1 bromine isotopic signature and anomalous scattering power of 4-bromo-6,7-dimethylquinoline facilitate its use as a heavy-atom derivative for experimental phasing in protein–ligand co-crystal structures. This capability is absent in the corresponding chloro analog, making the bromo compound the reagent of choice for crystallographic fragment screening .

ADME Probe Synthesis with Built-in Mass Tag

The +44 Da mass shift and distinctive ⁷⁹Br/⁸¹Br doublet serve as an intrinsic mass tag for tracking the compound and its metabolites in biological matrices. This reduces the need for additional isotopic labeling, accelerating in vitro ADME profiling and reducing overall project costs .

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